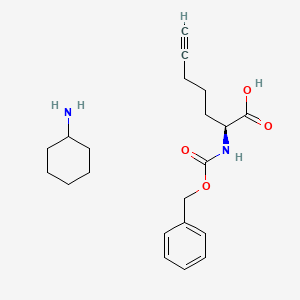
Methyl 2-fluoro-3-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-fluoro-3-hydroxybenzoate” is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-fluoro-3-hydroxybenzoate” is1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 . This indicates that the molecule consists of a methyl ester group (COOCH3) attached to a benzene ring, which also carries a fluorine atom and a hydroxyl group . Physical And Chemical Properties Analysis
“Methyl 2-fluoro-3-hydroxybenzoate” has a molecular weight of 170.14 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 172 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Fluorescent Sensors and Imaging
A study on the synthesis of a new o-aminophenol-based fluorogenic chemosensor exhibits high selectivity and sensitivity toward Al3+ ions, demonstrating potential utility in bio-imaging fluorescent probes for detecting Al3+ in human cervical HeLa cancer cell lines by confocal fluorescence microscopy. This underscores the compound's role in the development of sensitive, selective fluorescent sensors for metal ions, relevant in both environmental monitoring and biological imaging (Ye et al., 2014).
Photodegradation Studies
Research on the photodegradation of parabens, which are structurally related to methyl 2-fluoro-3-hydroxybenzoate, offers insights into the environmental fate of such compounds. This includes their degradation under UV light, revealing pathways that could affect the compound's stability and persistence in natural environments (Gmurek et al., 2015).
Antimicrobial Activity Studies
Synthesis and evaluation of novel fluorine-containing derivatives have been explored for their antimicrobial activity against various bacteria and fungi. Such studies contribute to understanding the structural requirements for antimicrobial efficacy and may inform the development of new antimicrobial agents (Gadakh et al., 2010).
Environmental Biodegradation
Investigations into the metabolism of hydroxylated and fluorinated benzoates by specific anaerobic bacteria provide valuable information on the biodegradation pathways of such compounds. Understanding these pathways is crucial for assessing the environmental impact of fluorinated organic compounds and their potential accumulation or breakdown in natural ecosystems (Mouttaki et al., 2008).
Material Science and Liquid Crystals
The synthesis of bent-shaped liquid crystals based on 3-hydroxybenzoic acid, a closely related compound, demonstrates the utility of such structures in creating materials with specific mesomorphic properties. These materials have applications in displays, sensors, and other electronic devices, showcasing the versatility of methyl 2-fluoro-3-hydroxybenzoate derivatives in materials science (Kohout et al., 2015).
Safety And Hazards
The safety information for “Methyl 2-fluoro-3-hydroxybenzoate” indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 2-fluoro-3-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDFVKPILMCLCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-3-hydroxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



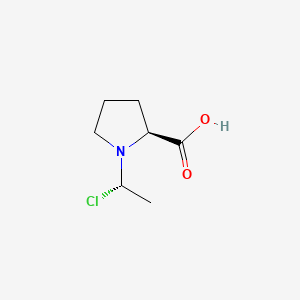

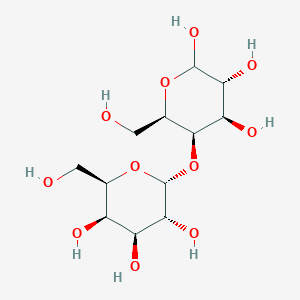
![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)

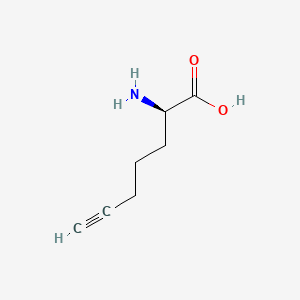

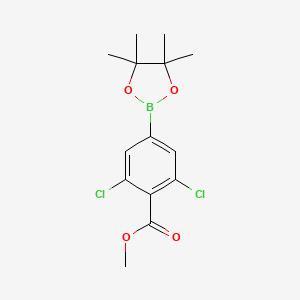
![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)


